2-十二烯醛

描述

2-Dodecenal, also known as 2-dodecenaldehyde, is a naturally occurring C12 aldehyde found in various plant species. It is an important component of the essential oils of many plants and is used in the food, cosmetic, and pharmaceutical industries. 2-Dodecenal is a colorless liquid with a characteristic odor. It is a member of the class of aldehydes, which are organic compounds containing a formyl group.

科学研究应用

化学预防和营养保健特性

2-十二烯醛已被确认为针对携带爱泼斯坦-巴尔病毒基因组的 Raji 细胞变形的化学预防剂。这种特性在从香菜叶中提取的 (E)-2-烯醛(包括 2-十二烯醛)中观察到。此外,监测了 (E)-2-十二烯醛在大鼠血液中的行为,提供了对其代谢和在营养保健科学中的潜在用途的见解 (Kano 等人,2013 年)。

微生物代谢和环境相互作用

发现 2-十二烯醛被各种微生物代谢,将其转化为不同的化学结构。该研究重点关注反式-2-十二烯醛的微生物代谢并鉴定了其代谢物,有助于了解其环境相互作用和在生物技术中的潜在应用 (Kim、Park 和 Lee,2011 年)。

抗菌活性

2-十二烯醛表现出显着的抗菌活性,特别是对猪霍乱沙门氏菌。这归因于其作为非离子表面活性剂的特性。这些发现突出了其在食品安全和保鲜中的潜在用途 (Kubo 等人,2004 年)。

烷基化和氢甲酰化中的工业应用

2-十二烯醛在工业化学中的潜在应用非常广泛,特别是在苯与 1-十二烯的烷基化中。它在这些过程中表现出高选择性和效率,表明其在化学制造和加工中的效用 (Aslam 等人,2014 年)。类似地,研究了在热变溶剂体系中使用铑-双膦配体的 1-十二烯氢甲酰化的动力学,为优化此类反应提供了见解 (Kiedorf 等人,2014 年)。

分析化学和光谱学

2-十二烯醛的结构和组成已使用质谱进行分析,有助于在没有化学衍生化的情况下识别十二烯醛中的双键位置。这对于分析化学中的各种应用至关重要 (Horiike 和 Hirano,1988 年)。

神经和药用益处

有趣的是,在香菜中发现的 (E)-2-十二烯醛已被确定为神经钾通道的激活剂,这可能对减少癫痫活动和细胞兴奋性产生影响。这指出了其在开发抗惊厥药物中的潜在应用 (Adashi 和 Cohen,2019 年)。

作用机制

Target of Action

The primary target of 2-Dodecenal is the potassium channels in the brain and heart . These channels play a crucial role in regulating electrical activity in these organs, thereby influencing various physiological processes.

Mode of Action

2-Dodecenal interacts with its targets by binding to a specific part of the potassium channels, leading to their opening . This action reduces cellular excitability, which can have significant effects on the functioning of the brain and heart .

Biochemical Pathways

The activation of potassium channels by 2-Dodecenal affects the electrical activity in the brain and heart, influencing various biochemical pathways . For instance, it can delay certain chemically-induced seizures, providing a molecular basis for the therapeutic actions of cilantro, a common source of 2-Dodecenal .

Pharmacokinetics

For instance, Penicillium chrysogenum can metabolize 2-Dodecenal into two microbial metabolites

Result of Action

The activation of potassium channels by 2-Dodecenal leads to a reduction in cellular excitability . This action can delay certain chemically-induced seizures, making 2-Dodecenal a potent anticonvulsant . It’s also been found that 2-Dodecenal can activate both the predominant neuronal isoform and the predominant cardiac isoform of potassium channels .

Action Environment

The action, efficacy, and stability of 2-Dodecenal can be influenced by various environmental factors. For instance, the presence of certain microorganisms can lead to the metabolism of 2-Dodecenal, potentially affecting its action . .

安全和危害

2-Dodecenal causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

生化分析

Biochemical Properties

2-Dodecenal interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate multiple potassium channels, including the predominant neuronal isoform . This interaction plays a crucial role in regulating electrical activity in the brain and heart .

Cellular Effects

2-Dodecenal has significant effects on various types of cells and cellular processes. It influences cell function by reducing cellular excitability . This is achieved through its binding to specific parts of potassium channels, leading to their opening .

Molecular Mechanism

At the molecular level, 2-Dodecenal exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, one component of 2-Dodecenal, called dodecenal, binds to a specific part of the potassium channels to open them, reducing cellular excitability .

属性

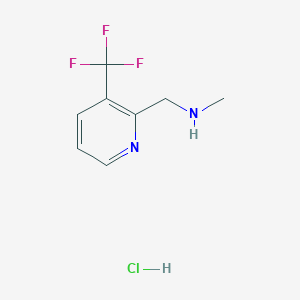

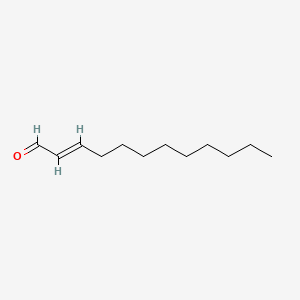

IUPAC Name |

(E)-dodec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNZFFBDIMUILS-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051847 | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

73.00 to 74.00 °C. @ 0.50 mm Hg | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.839-0.849 | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

20407-84-5, 4826-62-4, 82107-89-9 | |

| Record name | (E)-2-Dodecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20407-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020407845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082107899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D55O81P4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2-Dodecenal against Leishmania donovani?

A1: 2-Dodecenal effectively inhibits the growth of both promastigote and amastigote forms of Leishmania donovani in vitro []. While the exact mechanism remains unclear, its activity against various Leishmania stages suggests interference with critical metabolic pathways or cellular structures.

Q2: How does 2-Dodecenal exhibit anticonvulsant properties?

A2: Research indicates 2-Dodecenal acts as a potent activator of KCNQ potassium channels []. By binding to a specific site on these channels, 2-Dodecenal promotes their opening, which reduces neuronal excitability and, consequently, seizure activity.

Q3: What is the molecular formula and weight of 2-Dodecenal?

A3: 2-Dodecenal has a molecular formula of C12H22O and a molecular weight of 182.30 g/mol.

Q4: Is there information available regarding the material compatibility and stability of 2-Dodecenal under various conditions?

A4: The provided research papers primarily focus on the biological activity and chemical analysis of 2-Dodecenal. Further studies are required to evaluate its material compatibility and stability under different conditions for specific applications.

Q5: Does 2-Dodecenal exhibit any catalytic properties?

A5: The provided research does not delve into the catalytic properties of 2-Dodecenal. Its primary focus has been on its biological activity and aroma contribution. Further research is needed to explore its potential catalytic applications.

Q6: Have computational methods been employed to study 2-Dodecenal?

A6: While the provided research primarily focuses on experimental studies, computational chemistry and modeling could offer valuable insights into the structure-activity relationships, interactions with biological targets, and potential for optimization of 2-Dodecenal and its derivatives.

Q7: How does the carbon chain length of (E)-2-alkenals influence their chemopreventive activity against Raji cell deformation?

A7: Research shows a positive correlation between carbon chain length and chemopreventive activity of (E)-2-alkenals []. Specifically, (E)-2-alkenals with longer chains (C10-C16) demonstrated a stronger ability to suppress Raji cell deformation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).

Q8: What is the significance of the α,β-unsaturated double bond in the structure of (E)-2-alkenals for their chemopreventive activity?

A8: The α,β-unsaturated double bond is crucial for the chemopreventive activity of (E)-2-alkenals []. Modifications to this structural feature could diminish or eliminate their ability to protect against Raji cell deformation.

Q9: Are there any studies on improving the stability and bioavailability of 2-Dodecenal through formulation strategies?

A9: The provided research primarily focuses on identifying and characterizing 2-Dodecenal in natural sources and evaluating its biological activity. Further investigation is required to explore formulation strategies for enhancing its stability and bioavailability for potential applications.

Q10: Is there information available concerning the SHE regulations and environmental impact of 2-Dodecenal?

A10: The provided research primarily focuses on the biological activity, chemical analysis, and natural occurrence of 2-Dodecenal. Further studies are needed to assess its environmental impact and determine appropriate safety regulations for its production, handling, and use.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 2-Dodecenal?

A11: In a study monitoring 2-Dodecenal in rats, the compound disappeared from the bloodstream within 30 minutes of administration []. Approximately 1% was detected in breath and skin emissions after 90 minutes, suggesting the majority remained within the body. Detailed metabolic pathways and excretion routes require further investigation.

Q12: What in vitro models have been used to study the antifungal activity of medium-chain alkenals like 2-Dodecenal?

A12: Studies used Saccharomyces cerevisiae to evaluate the antifungal activity of medium-chain alkenals []. They investigated the effects of different chain lengths on antifungal potency and inhibitory effects on the plasma membrane H+-ATPase of S. cerevisiae.

Q13: What is the safety profile of 2-Dodecenal?

A13: While 2-Dodecenal is a natural compound found in commonly consumed herbs and spices, comprehensive toxicological studies are limited. Further research is needed to determine potential toxicity, adverse effects, and establish safe exposure levels for various applications.

Q14: Are there targeted drug delivery strategies or biomarkers being explored for 2-Dodecenal?

A14: The provided research does not explore targeted drug delivery strategies or specific biomarkers for 2-Dodecenal. Further investigation into these areas could enhance its therapeutic potential by improving its efficacy and safety profile.

Q15: What analytical techniques are commonly employed for the characterization and quantification of 2-Dodecenal?

A15: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying 2-Dodecenal in various matrices [, , , , , , , , ]. This method allows for the separation and detection of individual volatile compounds, providing valuable information on the aroma profile of different plants.

Q16: What other analytical methods have been used to study 2-Dodecenal?

A16: Besides GC-MS, researchers have employed techniques like Aroma Extract Dilution Analysis (AEDA) [, , ], Solid Phase Microextraction (SPME) [, , , ], and Solvent-Assisted Flavor Evaporation (SAFE) [] to investigate the aroma profile and identify key odorants in various plants containing 2-Dodecenal.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

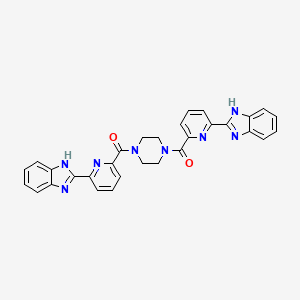

![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)

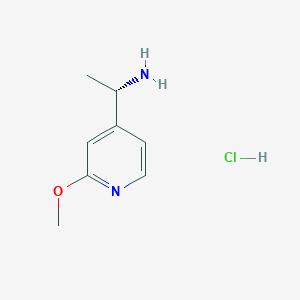

![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)

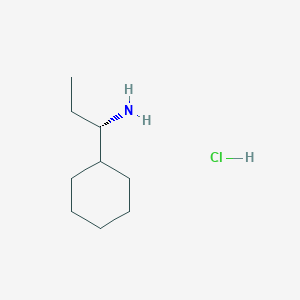

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)